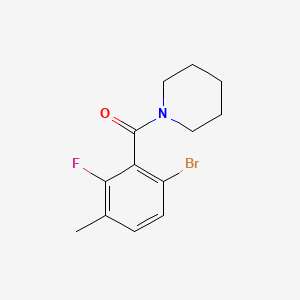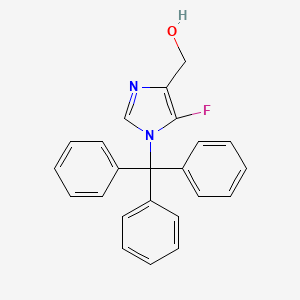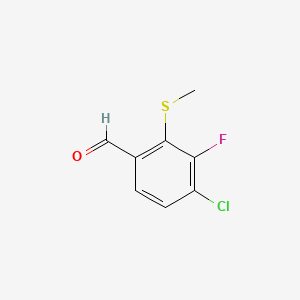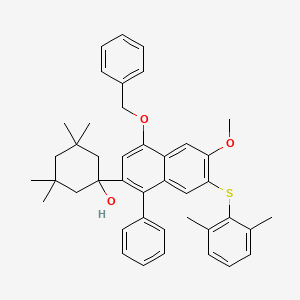
1-(4-(Benzyloxy)-7-((2,6-dimethylphenyl)thio)-6-methoxy-1-phenylnaphthalen-2-yl)-3,3,5,5-tetramethylcyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(Benzyloxy)-7-((2,6-dimethylphenyl)thio)-6-methoxy-1-phenylnaphthalen-2-yl)-3,3,5,5-tetramethylcyclohexan-1-ol is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Benzyloxy)-7-((2,6-dimethylphenyl)thio)-6-methoxy-1-phenylnaphthalen-2-yl)-3,3,5,5-tetramethylcyclohexan-1-ol involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the naphthalene core, followed by the introduction of the benzyloxy, dimethylphenylthio, and methoxy groups. The final step involves the addition of the tetramethylcyclohexanol moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
1-(4-(Benzyloxy)-7-((2,6-dimethylphenyl)thio)-6-methoxy-1-phenylnaphthalen-2-yl)-3,3,5,5-tetramethylcyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(4-(Benzyloxy)-7-((2,6-dimethylphenyl)thio)-6-methoxy-1-phenylnaphthalen-2-yl)-3,3,5,5-tetramethylcyclohexan-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a precursor for other complex molecules.
Mechanism of Action
The mechanism of action of 1-(4-(Benzyloxy)-7-((2,6-dimethylphenyl)thio)-6-methoxy-1-phenylnaphthalen-2-yl)-3,3,5,5-tetramethylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through binding to receptors or enzymes, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-(Benzyloxy)-7-((2,6-dimethylphenyl)thio)-6-methoxy-1-phenylnaphthalen-2-yl)-3,3,5,5-tetramethylcyclohexan-1-ol
- This compound
Uniqueness
The uniqueness of this compound lies in its complex structure, which combines multiple functional groups and aromatic rings
Properties
Molecular Formula |
C42H46O3S |
|---|---|
Molecular Weight |
630.9 g/mol |
IUPAC Name |
1-[7-(2,6-dimethylphenyl)sulfanyl-6-methoxy-1-phenyl-4-phenylmethoxynaphthalen-2-yl]-3,3,5,5-tetramethylcyclohexan-1-ol |
InChI |
InChI=1S/C42H46O3S/c1-28-15-14-16-29(2)39(28)46-37-22-33-32(21-36(37)44-7)35(45-24-30-17-10-8-11-18-30)23-34(38(33)31-19-12-9-13-20-31)42(43)26-40(3,4)25-41(5,6)27-42/h8-23,43H,24-27H2,1-7H3 |
InChI Key |
AXDOFFIOHSHDME-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)SC2=C(C=C3C(=C2)C(=C(C=C3OCC4=CC=CC=C4)C5(CC(CC(C5)(C)C)(C)C)O)C6=CC=CC=C6)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-benzyl-3-broMo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B14041494.png)
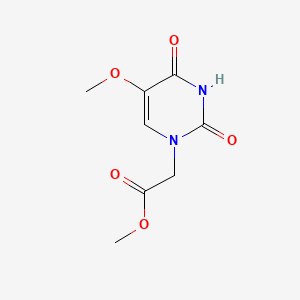
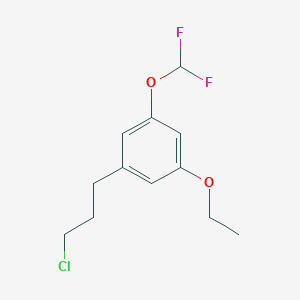
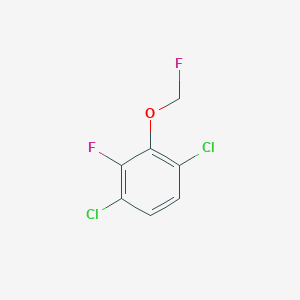
![Tert-butyl (S)-(7-bromo-4-oxo-2,3,4,5-tetrahydrobenzo[B][1,4]oxazepin-3-YL)carbamate](/img/structure/B14041518.png)
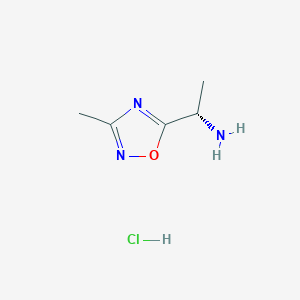
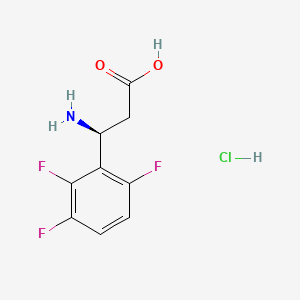
![(2R,5R)-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-5-tert-butyl-2-(4-chlorophenyl)-1-(2-methylphenyl)sulfonyl-2,5-dihydropyrrole-3-carboxamide](/img/structure/B14041540.png)
![diazanium;(2S,3S,4S,5R,6S)-6-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxylato-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-5-[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylate](/img/structure/B14041558.png)
